
Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) is a chemical compound with the molecular formula C12H8Cl3N2O2S. It is known for its unique structure, which includes a phenyl group, a thiazole ring, and a trichloroethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) typically involves the reaction of 4-phenyl-2-thiazolylamine with trichloroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-phenyl-2-thiazolyl)-, methyl ester
- Carbamic acid, (4-phenyl-2-thiazolyl)-, ethyl ester
- Carbamic acid, (4-phenyl-2-thiazolyl)-, isopropyl ester
Uniqueness
Carbamic acid,(4-phenyl-2-thiazolyl)-, 2,2,2-trichloroethyl ester (9CI) is unique due to its trichloroethyl ester group, which imparts distinct chemical reactivity and stability compared to other esters. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H8Cl3N2O2S- |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-N-(2,2,2-trichloroethyl)carbamate |
InChI |
InChI=1S/C12H9Cl3N2O2S/c13-12(14,15)7-17(11(18)19)10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)/p-1 |
InChI Key |
BCTUACTWEOKJOT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N(CC(Cl)(Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)


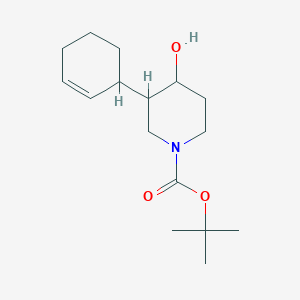
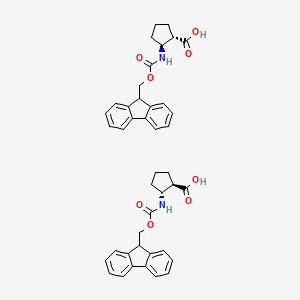
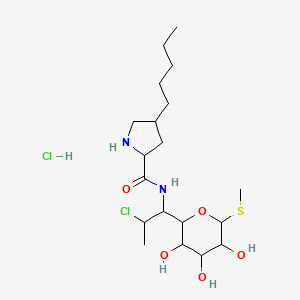
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)

![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)
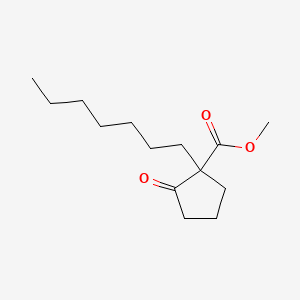
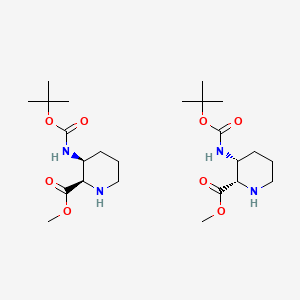
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
